Lipophilicity (Log P) Comparison of 104940‑89‑8 with Flutriafol, a Commercial Triazole Fungicide Sharing the 4‑Fluorophenyl‑Triazole Core
The target compound exhibits a measured/calculated Log P of 1.77, which is substantially lower than the Log P of 2.3 reported for flutriafol, a structurally related 4‑fluorophenyl‑triazole fungicide [1]. A lower Log P implies greater aqueous solubility and potentially different tissue distribution and bioavailability profiles, which is a critical differentiator when selecting a starting point for lead optimisation or developing a formulation for biological testing.
| Evidence Dimension | Octanol/water partition coefficient (Log P) |
|---|---|
| Target Compound Data | Log P = 1.77 (calculated) |
| Comparator Or Baseline | Flutriafol (CAS 76674‑21‑0): Log P = 2.3 |
| Quantified Difference | 1.77 vs 2.3 (Δ Log P = −0.53) |
| Conditions | Computational prediction; experimental Log P values may vary slightly by method [1] |
Why This Matters
A half-log lower lipophilicity can translate into meaningfully higher aqueous solubility and altered membrane partitioning, directly impacting compound handling, in vitro assay behaviour, and in vivo ADME without the need for prodrug strategies.
- [1] PubChem. Flutriafol (PubChem CID 3368). Log P = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/Flutriafol (accessed 2026‑05‑10). View Source
